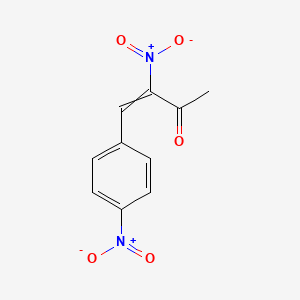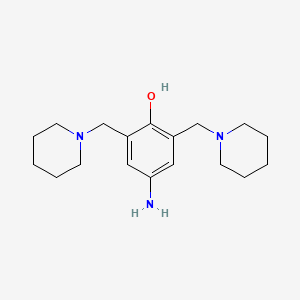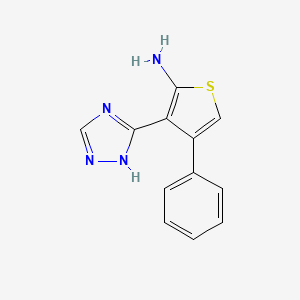![molecular formula C18H21NOS B14315001 3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol CAS No. 112393-78-9](/img/structure/B14315001.png)
3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol is a chemical compound with a complex structure that includes a phenol group, a thiomorpholine ring, and a phenylethyl substituent.
Métodos De Preparación
The synthesis of 3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol typically involves multiple steps, including the formation of the thiomorpholine ring and the attachment of the phenylethyl group. One common synthetic route involves the reaction of 2-phenylethylamine with a suitable thiomorpholine precursor under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenol or thiomorpholine ring positions, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of its unique chemical structure.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes
Mecanismo De Acción
The mechanism of action of 3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group may participate in hydrogen bonding or other interactions, while the thiomorpholine ring and phenylethyl group contribute to the compound’s overall binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol include other phenol derivatives and thiomorpholine-containing molecules. These compounds may share some chemical properties but differ in their specific substituents and overall structure. The unique combination of the phenol group, thiomorpholine ring, and phenylethyl substituent in this compound distinguishes it from other related compounds .
Propiedades
| 112393-78-9 | |
Fórmula molecular |
C18H21NOS |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
3-[4-(2-phenylethyl)thiomorpholin-2-yl]phenol |
InChI |
InChI=1S/C18H21NOS/c20-17-8-4-7-16(13-17)18-14-19(11-12-21-18)10-9-15-5-2-1-3-6-15/h1-8,13,18,20H,9-12,14H2 |
Clave InChI |
HJFHNBGOTLSQCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)


